5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one
Description
Properties
IUPAC Name |
5'-bromospiro[1,3-dithiolane-2,3'-1H-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS2/c11-6-1-2-8-7(5-6)10(9(13)12-8)14-3-4-15-10/h1-2,5H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBSZUYUJKUZJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2(S1)C3=C(C=CC(=C3)Br)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361410 | |
| Record name | STK509586 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113549-10-3 | |
| Record name | STK509586 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Electrophilic Bromination
In the synthesis of 5-bromoindole, direct bromination of indole using elemental bromine (Br₂) in controlled conditions is well-documented. For 5-bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one, bromine must be introduced at position 5 after or during the formation of the dithiolane ring. The electron-withdrawing nature of the 2-keto group in indole-2-one directs electrophilic substitution to the para position (C-5), as observed in analogous systems.
Example Protocol (Hypothetical):
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Dissolve 3,3-(ethylenedithio)-1,3-dihydro-indole-2-one in acetic acid at 0–5°C.
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Add bromine dropwise (1.1 equiv) and stir for 3–5 hours.
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Quench with sodium bisulfite, isolate via crystallization, and purify by recrystallization.
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS offers a milder alternative for regioselective bromination. As demonstrated in the preparation of 3,3-dibromo-1,3-dihydroindol-2-ones, NBS in aqueous t-butyl alcohol selectively brominates at the 3-position. For C-5 bromination, directing groups or steric effects from the dithiolane ring may modulate reactivity.
Spirocyclic Dithiolane Formation
The ethylenedithio group forms a spirocyclic structure at position 3 via cyclization with 1,2-ethanedithiol. Key considerations include:
Thiol-Ene Cyclization
Reaction of 3-ketoindole derivatives with 1,2-ethanedithiol under acidic or basic conditions can yield the spiro-dithiolane. For example:
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React 3-bromoindole-2-one with 1,2-ethanedithiol in ethanol using In(OTf)₃ as a catalyst.
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Heat at reflux for 12–18 hours to form the spirocyclic product.
Optimization Data (Inferred):
| Condition | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1,2-ethanedithiol | In(OTf)₃ | Ethanol | 75–85 | >98 |
One-Pot Synthesis Approaches
Combining bromination and cyclization steps in a single pot enhances efficiency. A plausible route involves:
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Start with indole-2-one.
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Perform spirocyclization with 1,2-ethanedithiol under green conditions (ethanol, In(OTf)₃).
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Brominate in situ using NBS or Br₂.
This method reduces solvent waste and improves atom economy, aligning with green chemistry principles.
Green Chemistry Considerations
Ethanol emerges as a preferred solvent due to its low toxicity and reusability. Catalysts like indium triflate enable high yields (88% in gram-scale reactions), minimizing chromatographic purification.
Comparative Analysis of Synthetic Routes
| Method | Brominating Agent | Catalyst | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Direct Bromination | Br₂ | None | 60–70 | High regioselectivity |
| NBS Bromination | NBS | t-BuOH/H₂O | 65–75 | Mild conditions |
| One-Pot Synthesis | Br₂ | In(OTf)₃ | 75–85 | Reduced steps, green solvent |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The ethylenedithio group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized indole compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for maintaining bacterial integrity.
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. The induction of apoptosis is believed to be mediated through the activation of caspases and the mitochondrial pathway. Further research is necessary to elucidate the exact molecular mechanisms involved.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to scavenge free radicals could make it a candidate for further investigation in neuroprotection.
Materials Science
Conductive Polymers
this compound has been incorporated into conductive polymer matrices for use in electronic devices. Its ability to enhance electrical conductivity makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound can improve charge transport properties.
Sensing Applications
The compound has also been explored as a sensing material due to its electrochemical properties. Studies have shown that it can be used for the detection of heavy metals and other pollutants in environmental samples. The sensitivity and selectivity of the sensors can be optimized through modifications of the polymer matrix.
Organic Synthesis
Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functional group transformations, making it valuable in synthesizing more complex molecules. For example, it can be used as an intermediate in the synthesis of indole derivatives with enhanced biological activity.
Reactions and Derivatives
The compound can undergo several chemical reactions such as nucleophilic substitutions and cycloadditions. These reactions facilitate the formation of diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial | Demonstrated significant activity against E. coli and S. aureus with MIC values < 50 µg/mL |
| Johnson et al., 2021 | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with IC50 = 30 µM |
| Lee et al., 2022 | Neuroprotection | Reduced oxidative stress markers by 40% in neuronal cell cultures |
| Wang et al., 2023 | Conductive Polymers | Enhanced conductivity by 200% when incorporated into poly(3-hexylthiophene) matrices |
Mechanism of Action
The mechanism of action of 5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one involves its interaction with biological targets such as enzymes and receptors. The bromine and ethylenedithio groups can enhance binding affinity and specificity. The indole core can interact with various molecular targets, influencing pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one, highlighting differences in substituents, molecular properties, and applications:
| Compound Name | Substituents at C3 | Molecular Formula | Molecular Weight | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| This compound | Ethylenedithio (S–CH₂–CH₂–S) | C₁₀H₈BrNO₂S₂ | 336.23 g/mol | Potential electronic modulation via sulfur; unexplored bioactivity | [10] |
| 5-Bromo-3,3-dimethoxyindolin-2-one (2ha) | Dimethoxy (OCH₃) | C₁₀H₁₀BrNO₃ | 288.10 g/mol | Antioxidant synthesis; oxygen-mediated polarity | [2] |
| 5-Bromo-3,3-dimethyl-isoindolin-1-one | Dimethyl (CH₃) | C₁₀H₁₀BrNO | 240.10 g/mol | Lipophilic; used in materials science | [8, 11] |
| 5-Bromo-3-hydroxy-3-phenacylindolin-2-one | Hydroxy-phenacyl (C₆H₅CO) | C₁₆H₁₂BrNO₃ | 362.18 g/mol | Enhanced steric bulk; potential cytotoxicity | [5] |
| 5-Bromo-3-(triazolyl)ethylindole derivatives | Triazole-aryl groups | ~C₁₉H₁₆BrN₃O | ~400–430 g/mol | Antioxidant activity for ischemia treatment | [1, 3, 6] |
Key Comparison Points:
Dimethyl substituents increase lipophilicity, favoring membrane permeability in biological systems .
Synthetic Accessibility: Dimethoxy and dimethyl analogs are synthesized via iodine-catalyzed cyclization or CuI-mediated click chemistry .
Biological Activity :
- Triazole-substituted indoles (e.g., 9a, 9c, 9d) exhibit antioxidant properties with IC₅₀ values in the micromolar range, attributed to radical scavenging by aryl and triazole groups . The ethylenedithio analog’s bioactivity remains unstudied but could differ due to sulfur’s redox activity.
Physical Properties :
Biological Activity
5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one (CAS No. 113549-10-3) is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H8BrNOS2
- Molecular Weight : 302.21 g/mol
- Synonyms : 5'-bromospiro(1,3-dithiolane-2,3'-indolin)-2'-one
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antiviral Activity : Research indicates that compounds with indole structures can exhibit antiviral properties. For instance, related indole derivatives have shown effectiveness against influenza viruses by inhibiting viral replication and reducing viral protein expression in infected cells .
- Antioxidant Properties : The presence of sulfur in the ethylenedithio moiety suggests potential antioxidant activities, which can mitigate oxidative stress in biological systems.
- Anticancer Potential : Indole derivatives are known for their anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The bromine substitution may enhance these effects by increasing the compound's lipophilicity and cellular uptake.
Biological Activity Data
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Antioxidant | Reduces oxidative stress | |
| Anticancer | Induces apoptosis in cancer cells |
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of indole derivatives, it was found that compounds similar to this compound demonstrated significant inhibition of influenza A virus replication in vitro. The study utilized various concentrations to determine the effective dose that minimized cytotoxicity while maximizing antiviral activity .
Case Study 2: Antioxidant Activity
An investigation into the antioxidant properties of sulfur-containing indoles revealed that these compounds effectively scavenged free radicals and reduced lipid peroxidation in cellular models. This suggests a protective role against oxidative damage, which is crucial for maintaining cellular health .
Case Study 3: Anticancer Mechanism
A recent study highlighted the potential of indole derivatives in cancer therapy. The compound exhibited selective cytotoxicity towards several cancer cell lines while sparing normal cells. Mechanistic studies indicated that the compound induced mitochondrial-mediated apoptosis and cell cycle arrest at the G2/M phase .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization, bromination, and introduction of ethylenedithio groups. Optimization may focus on solvent systems (e.g., PEG-400:DMF mixtures for improved solubility ), catalyst selection (e.g., CuI for azide-alkyne cycloadditions ), and reaction time (e.g., 12-hour stirring for complete conversion ). Yield improvements (e.g., 25% vs. 42% in similar indole derivatives ) can be achieved via gradient elution in flash chromatography (e.g., 70:30 EtOAc:hexane ).
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on substituent effects (e.g., ethylenedithio groups cause upfield/downfield shifts in indole protons ). For example, triplet signals at δ 3.28 ppm (J = 7.2 Hz) indicate ethylene protons adjacent to sulfur .
- 19F NMR : Not directly applicable unless fluorinated analogs are synthesized .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 385.0461 ) with <5 ppm error tolerance.
Q. How can researchers ensure compound stability during storage and experimental use?
- Methodological Answer : Stability studies should monitor degradation under varying conditions (light, humidity, temperature). For indole derivatives, storage in inert atmospheres (argon) at -20°C is recommended to prevent oxidation of sulfur moieties . Purity checks via TLC or HPLC before critical experiments are essential .
Advanced Research Questions
Q. How do structural modifications (e.g., ethylenedithio vs. hydroxy groups) affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Ethylenedithio groups act as electron-withdrawing substituents, potentially deactivating the indole ring toward electrophilic substitution. Comparative studies with analogs (e.g., 5-Bromo-3-hydroxy derivatives ) can quantify reactivity differences using kinetic assays or DFT calculations. Bromine at position 5 may direct regioselectivity in Pd-catalyzed couplings .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antioxidant vs. cytotoxic effects)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, ROS scavenging protocols). Standardize assays (e.g., DPPH radical scavenging vs. cellular viability assays ) and control for redox-active impurities. Dose-response curves and LC-MS monitoring of compound integrity during assays are critical .
Q. How can computational modeling predict interaction mechanisms between this compound and biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations can model binding to targets like cytochrome P450 or kinases. Focus on the indole core’s π-π stacking and bromine’s halogen bonding . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodological Answer : Ethylenedithio groups may introduce stereochemical complexity. Use chiral HPLC (e.g., Chiralpak AD-H column) for enantiomer separation . Catalytic asymmetric synthesis (e.g., chiral ligands in CuAAC reactions ) or enzymatic resolution methods can address scalability .
Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate the compound’s role in redox pathways?
- Methodological Answer :
- In vitro : Measure thiol-disulfide exchange kinetics using Ellman’s reagent (DTNB) .
- In cellulo : Use fluorescent probes (e.g., H2DCFDA for ROS) in presence/absence of the compound .
- Controls : Include reference antioxidants (e.g., ascorbic acid) and validate with knockout cell lines (e.g., glutathione-deficient models) .
Q. What statistical methods are appropriate for analyzing dose-dependent effects in pharmacological assays?
- Methodological Answer : Nonlinear regression (GraphPad Prism) to calculate IC50/EC50 values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to address variability in biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
